molecular formula C7H13N B3156948 (1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine CAS No. 84235-33-6

(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine

Cat. No. B3156948
CAS RN: 84235-33-6
M. Wt: 111.18 g/mol
InChI Key: JEPPYVOSGKWVSJ-VQVTYTSYSA-N
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Description

(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine, also known as norbornane-2-amine, is a bicyclic amine that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is a chiral molecule that exists in two enantiomeric forms, with (1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine being the most commonly studied form. In 2.1]heptan-2-amine.

Mechanism Of Action

The mechanism of action of (1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This compound has been shown to have both agonist and antagonist effects on these neurotransmitter systems, depending on the specific receptor subtype being targeted.

Biochemical And Physiological Effects

(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of monoamine oxidase activity, and the enhancement of cognitive function. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for these conditions.

Advantages And Limitations For Lab Experiments

The advantages of using (1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine in lab experiments include its unique chemical structure, its chiral nature, and its potential applications in various fields. However, its limitations include its relatively low potency compared to other compounds in its class, its limited solubility in aqueous solutions, and its potential toxicity at high doses.

Future Directions

There are many future directions for the study of (1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine, including the development of more potent and selective analogs for use as therapeutic agents, the exploration of its potential as a building block for the synthesis of novel materials and polymers, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of (1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine in combination with other compounds may lead to the development of more effective treatments for various diseases.

Scientific Research Applications

(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, (1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, this compound has been used as a chiral auxiliary in asymmetric synthesis reactions.

properties

IUPAC Name

(1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6+,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPPYVOSGKWVSJ-VQVTYTSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433660
Record name (1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine

CAS RN

7242-92-4, 84235-33-6
Record name exo-2-Aminonorbornane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7242-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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